(3-Methylbutyl)[(2,4,5-trimethoxyphenyl)methyl]amine
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Overview
Description
(3-Methylbutyl)[(2,4,5-trimethoxyphenyl)methyl]amine is an organic compound characterized by the presence of a 2,4,5-trimethoxyphenyl group attached to a 3-methylbutylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylbutyl)[(2,4,5-trimethoxyphenyl)methyl]amine typically involves the reaction of 2,4,5-trimethoxybenzyl chloride with 3-methylbutylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products:
Oxidation: Formation of 2,4,5-trimethoxybenzaldehyde or 2,4,5-trimethoxybenzoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Methylbutyl)[(2,4,5-trimethoxyphenyl)methyl]amine involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
- (2-Methylbutyl)[(3,4,5-trimethoxyphenyl)methyl]amine
- (3-Methylbutyl)[(3,4,5-trimethoxyphenyl)methyl]amine
Comparison: While these compounds share structural similarities, the position of the methoxy groups on the aromatic ring can significantly influence their biological activity and chemical reactivity. (3-Methylbutyl)[(2,4,5-trimethoxyphenyl)methyl]amine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs.
Properties
Molecular Formula |
C15H25NO3 |
---|---|
Molecular Weight |
267.36 g/mol |
IUPAC Name |
3-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]butan-1-amine |
InChI |
InChI=1S/C15H25NO3/c1-11(2)6-7-16-10-12-8-14(18-4)15(19-5)9-13(12)17-3/h8-9,11,16H,6-7,10H2,1-5H3 |
InChI Key |
XNPWKIMKWCBTIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCC1=CC(=C(C=C1OC)OC)OC |
Origin of Product |
United States |
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